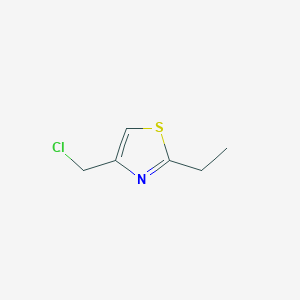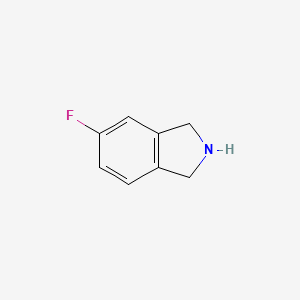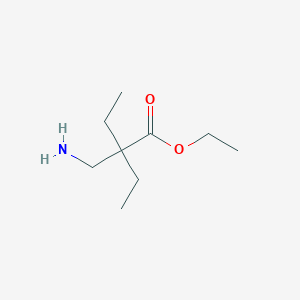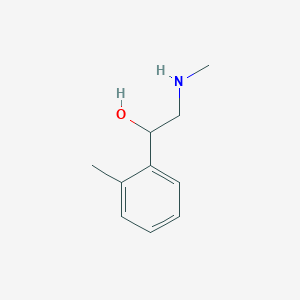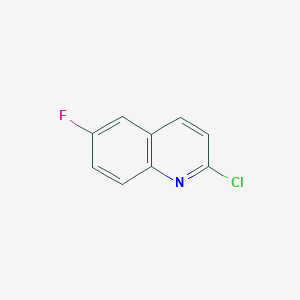
2-氯-6-氟喹啉
描述
2-Chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.59 g/mol . The IUPAC name for this compound is 2-chloro-6-fluoroquinoline . The InChI code for this compound is 1S/C9H5ClFN/c10-9-4-1-6-5-7 (11)2-3-8 (6)12-9/h1-5H .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom substituted at the 2nd position and a fluorine atom at the 6th position .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-fluoroquinoline are not available, quinolines are known to participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-fluoroquinoline include a molecular weight of 181.59 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .
科学研究应用
-
Medicinal Chemistry
- Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- They are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .
- The results or outcomes obtained also vary depending on the specific drug and its intended use. For example, chloroquine and quinine are used to treat malaria, while ciprofloxacin is used to treat bacterial infections .
-
Synthesis of Novel Quinoline Derivatives
- A project aimed to synthesize and evaluate some biological activities of quinoline analogs .
- 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles. The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines, respectively .
- The synthesized compounds displayed activity against Gram positive and Gram negative bacterial strains indicating that these compounds might be used as broad spectrum bactericidal activity . Compound 8 showed better inhibition zone against P. aeruginosa compared with ciprofloxacin, demonstrating the potential of this compound as an antibacterial agent against this strain .
-
Agriculture
-
Components for Liquid Crystals
-
Cyanine Dyes
-
Synthesis of 2-Ethoxy-6-Fluoroquinoline-3-Carbaldehyde
-
Antimalarial Activity
-
Antibacterial and Antioxidant Activities
- A study synthesized nine novel quinoline derivatives and evaluated their antibacterial and antioxidant activities .
- The methods of application or experimental procedures involved the synthesis of 2-Chloro-7-fluoroquinoline-3-carbaldehydes using the Vilsmeier–Haack reaction .
- The results showed that the synthesized compounds exhibited activity against both Gram positive and Gram negative bacterial strains . One compound showed a better inhibition zone against P. aeruginosa compared with ciprofloxacin .
-
Synthesis of 2-Ethoxy-6-Fluoroquinoline-3-Carbaldehyde
-
Synthesis of 2-Phenyl-6-Fluoroquinoline
安全和危害
属性
IUPAC Name |
2-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAYWGMYCNWTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567673 | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoroquinoline | |
CAS RN |
77119-53-0 | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)
